Ciclohexenonas
Cyclohexenones are a class of organic compounds characterized by the presence of a six-membered ring with one or more ketone functional groups attached to it. These compounds play crucial roles in various chemical and industrial applications due to their unique structural features. Structurally, cyclohexenones can be monosubstituted or polysubstituted, depending on the position and number of ketone functionalities.
The most common isomer, trans-cyclohexenone, is a colorless liquid with a distinctive odor. It serves as an important intermediate in the synthesis of numerous organic compounds and fragrances due to its reactivity towards nucleophiles and electrophiles. Additionally, cyclohexenones are used in the production of dyes, pharmaceuticals, and cosmetics.
In terms of chemical reactions, these compounds can undergo various transformations such as hydrogenation, reduction, and oxidation. The ketone functionality makes them prone to enolization, leading to the formation of cyclic enols, which further influences their reactivity. Research into cyclohexenones continues, driven by their potential applications in green chemistry processes aimed at reducing environmental impact.
Overall, cyclohexenones represent a versatile group of compounds with broad applications in chemical synthesis and beyond, making them an essential component in the diverse world of organic chemistry.

Estructura | Nombre químico | CAS | MF |
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18-Hydroxyballonigrin | 69075-71-4 | C20H24O5 |
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9alpha,11,12-trihydroxydrim-7-en-6-one | 192566-65-7 | C15H24O4 |
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9-octanoyl-3-((E)-1-propenyl)-6a-methyl-9,9a-dihydro-6aH-furo[2,3-h]isochromene-6,8-dione | 1004537-76-1 | C23H28O5 |
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monasfluore A | 1004537-75-0 | C21H24O5 |
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Perforenone A | 57566-99-1 | C15H22O2 |
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5-Hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxo-1-cyclohexen-1-yl]amino]pentanamide | 85769-64-8 | C13H22N2O6 |
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chaetomugilin M | 1187848-04-9 | C23H27ClO7 |
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(+)-7beta-acetoxy-4-oxo-18-nor-2,13-clerodadien-16,15-olide | 159721-32-1 | C21H28O5 |
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Dexymalyngamide C | 96845-20-4 | C24H38ClNO4 |
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12-dehydroxychaetomugilin N | 1187848-06-1 | C23H25ClO5 |
Literatura relevante
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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